Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone
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Overview
Description
Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone is a complex organic compound with the molecular formula C40H28N4O4 This compound is known for its unique structure, which includes quinoxaline and aminophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Aminophenoxy Groups: The aminophenoxy groups are introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline core with 4-aminophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The final step involves coupling the substituted quinoxaline with benzophenone derivatives under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The aminophenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone has a wide range of applications in scientific research:
Materials Science: The compound is used in the development of advanced polymeric materials due to its thermal stability and unique electronic properties.
Medicinal Chemistry: It serves as a scaffold for the design of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Industrial Applications: It is employed in the production of high-performance coatings, adhesives, and composites, owing to its robust chemical structure.
Mechanism of Action
The mechanism of action of Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone is primarily related to its ability to interact with biological macromolecules. The quinoxaline core can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the aminophenoxy groups can form hydrogen bonds with protein targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis[4-(3-aminophenoxy)phenyl]methanone: Similar structure but with different substitution pattern on the phenyl rings.
4,4’-Bis(4-aminophenoxy)benzophenone: Contains benzophenone core with aminophenoxy groups, lacking the quinoxaline moiety.
Bis[4-(4-aminophenoxy)phenyl]methanone: Another structural isomer with different positioning of aminophenoxy groups.
Uniqueness
Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone stands out due to the presence of both quinoxaline and aminophenoxy groups, which confer unique electronic and steric properties. This combination enhances its potential for diverse applications in materials science and medicinal chemistry, making it a valuable compound for further research and development.
Properties
IUPAC Name |
bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H36N6O3/c54-39-19-23-41(24-20-39)61-43-27-29-45-47(31-43)58-49(33-7-3-1-4-8-33)51(56-45)35-11-15-37(16-12-35)53(60)38-17-13-36(14-18-38)52-50(34-9-5-2-6-10-34)59-48-32-44(28-30-46(48)57-52)62-42-25-21-40(55)22-26-42/h1-32H,54-55H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWKVWZRIFSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)C7=NC8=C(C=C(C=C8)OC9=CC=C(C=C9)N)N=C7C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H36N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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